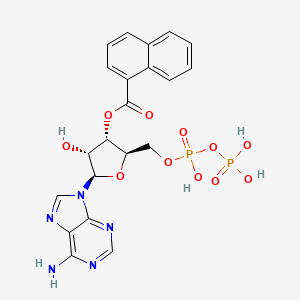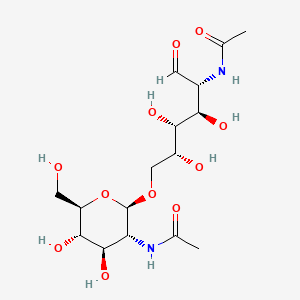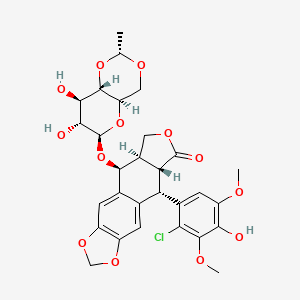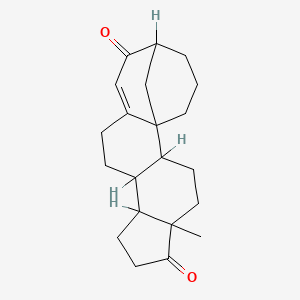
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione is a synthetic steroid that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione is not fully understood. However, it has been proposed that the compound may act through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation. It has also been found to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its concentration and purity. It also exhibits potent anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these processes. However, the compound's mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of (4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to fully understand the compound's mechanism of action and its effects on cognitive function. Additionally, the compound's anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new cancer treatments. Further research is needed to determine the compound's efficacy and safety in human trials.
Conclusion:
In conclusion, (4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione is a synthetic steroid with potential applications in various scientific fields. Its anti-inflammatory and anti-cancer properties make it a valuable tool for studying these processes, and its neuroprotective effects make it a potential candidate for the treatment of Alzheimer's disease. Further research is needed to fully understand the compound's mechanism of action and its potential applications in human medicine.
Synthesis Methods
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione is synthesized from dehydroepiandrosterone (DHEA) through a series of chemical reactions. The synthesis involves the use of various chemical reagents and solvents, including lithium aluminum hydride, acetic anhydride, and chloroform.
Scientific Research Applications
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione has been studied for its potential applications in several scientific fields. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for cancer treatment. It has also been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
5-methylpentacyclo[14.3.1.01,13.02,10.05,9]icos-13-ene-6,15-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-20-10-8-17-15(16(20)6-7-19(20)23)5-4-14-11-18(22)13-3-2-9-21(14,17)12-13/h11,13,15-17H,2-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWYWUDPTWHRTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CCCC34C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931567 |
Source


|
| Record name | 13a-Methyl-2,3,3a,3b,4,5,8,9,10,11,11b,12,13,13a-tetradecahydro-8,11a-methanocycloocta[a]cyclopenta[f]naphthalene-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4alpha,10alpha)-4,19-Cyclo-A-dihomoandrost-4b-ene-4a,17-dione | |
CAS RN |
142645-70-3 |
Source


|
| Record name | Mdl 102253 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142645703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13a-Methyl-2,3,3a,3b,4,5,8,9,10,11,11b,12,13,13a-tetradecahydro-8,11a-methanocycloocta[a]cyclopenta[f]naphthalene-1,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00931567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

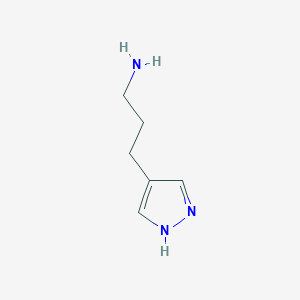

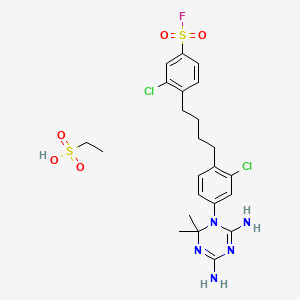
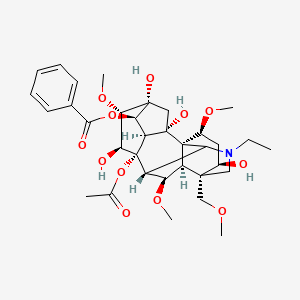

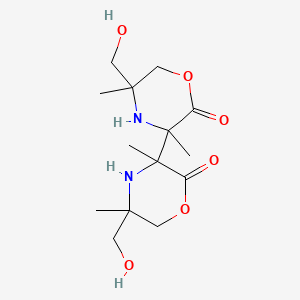
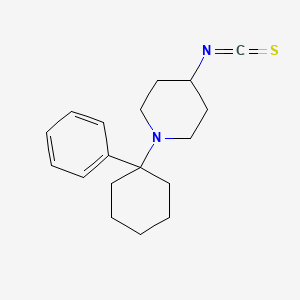

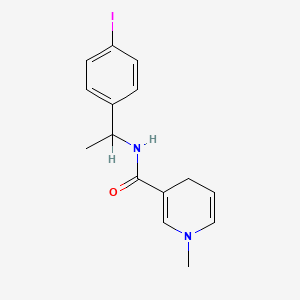
![(2S,3S,4S,5R)-2-[6-[(2-hydroxycyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1206185.png)
